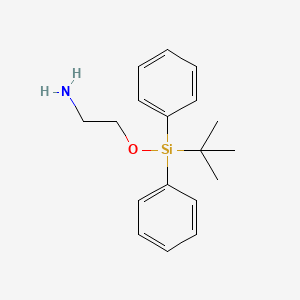

2-((tert-butyldiphenylsilyl)oxy)ethanamine

Description

Contextual Significance of Nitrogen-Containing Organic Compounds in Chemical Research

Nitrogen-containing organic compounds are a cornerstone of chemistry, biology, and materials science, representing a diverse and vital class of molecules. openaccesspub.orgwisdomlib.org These compounds, characterized by the presence of a nitrogen atom covalently bonded to carbon, are fundamental to life itself as they form the building blocks of proteins (amino acids) and nucleic acids (nitrogenous bases like adenine, guanine, and cytosine). thermofisher.comsunteklawncare.com Their prevalence in nature extends to a vast array of natural products, such as alkaloids, which often exhibit potent physiological and pharmacological properties. thermofisher.comlibretexts.org

The significance of organic nitrogen compounds is profoundly evident in medicine. A remarkable percentage of pharmaceuticals approved by the FDA contain nitrogen, often within heterocyclic structures. nih.govmdpi.com This includes life-saving antibiotics like penicillin, potent painkillers such as morphine, and drugs for treating heart conditions like nitroglycerin. openaccesspub.org The unique ability of the nitrogen atom to form multiple stable bonds and participate in hydrogen bonding allows these molecules to interact with high affinity and specificity at biological targets like enzymes and receptors. nih.gov Beyond pharmaceuticals, nitrogen-containing compounds are indispensable in agriculture, where they are used as fertilizers (e.g., urea) and as active ingredients in a new generation of agrochemicals designed to protect crops. openaccesspub.orgjuniperpublishers.comresearchgate.net The ongoing exploration of these compounds continues to fuel discoveries in various scientific fields, from cancer treatment to the development of novel materials. openaccesspub.org

Evolution and Strategic Importance of Silyl (B83357) Protecting Groups in Multistep Organic Synthesis

Multistep organic synthesis, particularly for complex molecules like natural products and pharmaceuticals, often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. numberanalytics.com This is the role of protecting groups, which must be introduced and removed under mild and selective conditions. numberanalytics.com Among the most widely used protecting groups for hydroxyl functionalities are silyl ethers. wikipedia.orghighfine.com The introduction of silyl protecting groups in the 1970s was a revolutionary development in the field. numberanalytics.com

Silyl ethers are formed by reacting an alcohol with a silyl halide, such as a silyl chloride, in the presence of a base. wikipedia.orghighfine.com The strategic importance of this class of protecting groups lies in their tunable stability, which can be modulated by altering the steric bulk of the substituents on the silicon atom. highfine.com Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS/TBS), and triisopropylsilyl (TIPS). wikipedia.org

A significant advancement in this area was the development of the tert-butyldiphenylsilyl (TBDPS) group by Hanessian and Lavallée in 1975. wikipedia.org The TBDPS group was specifically designed to offer superior stability compared to other silyl ethers, particularly under acidic conditions. wikipedia.orgcdnsciencepub.com Its bulky nature provides enhanced steric hindrance around the silicon atom, making it resistant to cleavage by 80% acetic acid and 50% trifluoroacetic acid, conditions that typically remove other common protecting groups. wikipedia.org This robustness, combined with its selective affinity for protecting primary hydroxyl groups over more hindered secondary or tertiary ones, makes the TBDPS group an invaluable tool for chemists, enabling greater control and efficiency in the synthesis of complex molecules. wikipedia.orgnih.gov The removal of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which has a strong affinity for silicon. nih.govlibretexts.org

| Protecting Group | Abbreviation | Relative Acid Stability | Key Features |

| Trimethylsilyl | TMS | Low | Small steric hindrance, easily cleaved. highfine.com |

| Triethylsilyl | TES | Low-Medium | More stable than TMS. highfine.com |

| tert-Butyldimethylsilyl | TBDMS / TBS | Medium | Widely used, good balance of stability and ease of removal. highfine.com |

| Triisopropylsilyl | TIPS | High | Very bulky, high stability to acid and base. highfine.com |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Highly stable to acid, prized for its robustness. highfine.comwikipedia.org |

Positioning of 2-((tert-Butyldiphenylsilyl)oxy)ethanamine as a Versatile Synthetic Intermediate in Modern Academia

The compound this compound, with CAS Number 91578-89-1, is a bifunctional molecule that strategically combines two of the most important functional groups in organic synthesis: a primary amine and a primary alcohol protected as a robust TBDPS ether. pharmaffiliates.compharmaffiliates.com This unique structure positions it as a highly valuable and versatile building block in modern academic and industrial research.

The utility of this intermediate stems from the orthogonal reactivity of its two functional groups. The primary amine (-NH2) serves as a potent nucleophile or as a handle for the construction of amides, imines, and nitrogen-containing heterocycles. Simultaneously, the hydroxyl group is masked by the TBDPS group, which is stable under a wide range of reaction conditions that might affect a free alcohol, including many nucleophilic and basic conditions used to modify the amine. wikipedia.org

This allows for a synthetic sequence where the amine can be elaborated into a more complex structure first. In a subsequent step, the TBDPS group can be selectively removed, typically with a fluoride reagent, to unveil the primary hydroxyl group. This newly liberated alcohol is then available for further transformations, such as oxidation, esterification, or etherification. The analogous compound, 2-((tert-butyldimethylsilyl)oxy)ethanamine, has been utilized in the synthesis of androsterone (B159326) derivatives, highlighting the utility of this class of reagents in constructing complex bioactive molecules. chemicalbook.com Therefore, this compound serves as a practical two-carbon synthon, enabling the controlled and sequential introduction of amine and hydroxyl functionalities in the synthesis of pharmaceuticals, ligands for catalysis, and other advanced materials.

| Property | Data |

| Chemical Name | This compound pharmaffiliates.com |

| CAS Number | 91578-89-1 pharmaffiliates.com |

| Molecular Formula | C18H25NOSi pharmaffiliates.com |

| Molecular Weight | 299.49 g/mol pharmaffiliates.com |

| Key Functional Groups | Primary Amine, TBDPS Ether |

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSFXWUGVWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451446 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91578-89-1 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Tert Butyldiphenylsilyl Oxy Ethanamine

Rational Design of Synthetic Routes to Silylethanamine Derivatives

The rational design of synthetic routes for silylethanamine derivatives, such as 2-((tert-butyldiphenylsilyl)oxy)ethanamine, is fundamentally rooted in the principles of protecting group chemistry. ontosight.ai The core structure contains two reactive functional groups: a primary amine and a primary hydroxyl group. A key strategic consideration is the selective functionalization of one group while leaving the other untouched. The synthesis of this compound is typically designed around the selective protection of the hydroxyl group as a silyl (B83357) ether.

Precursor Identification and Starting Material Considerations in Aminosilylether Synthesis

The most logical and widely used precursor for the synthesis of this compound is 2-aminoethanol (ethanolamine). This starting material is ideal as it already contains the required C2 backbone with the amino and hydroxyl groups in the correct positions. It is an inexpensive and readily available commodity chemical.

The other key precursor is the silylating agent, which provides the tert-butyldiphenylsilyl moiety. The most common reagent for this purpose is tert-butyldiphenylsilyl chloride (TBDPS-Cl). ontosight.ai Its selection is based on its reactivity and commercial availability. The synthesis thus involves the formation of a silicon-oxygen bond between the hydroxyl group of ethanolamine (B43304) and the silicon atom of the TBDPS group. Considerations for this step include preventing N-silylation (reaction at the amine) and bis-silylation, which can be controlled through careful selection of reaction conditions.

Direct and Convergent Approaches to the Formation of this compound

The formation of the target compound is typically achieved through a direct, one-step process involving the selective protection of the hydroxyl group of ethanolamine.

Strategies for the Introduction of the tert-Butyldiphenylsilyl Ether Moiety

The introduction of the TBDPS ether is a standard silylation reaction. This process involves activating the hydroxyl group of ethanolamine to act as a nucleophile, which then attacks the electrophilic silicon atom of TBDPS-Cl. wikipedia.org

This reaction is typically carried out in the presence of a mild base, which serves two purposes: to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. Imidazole is a very common and effective base for this transformation. ontosight.ainih.gov The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2) at room temperature. nih.govwikipedia.org The steric bulk of the TBDPS group naturally favors reaction at the less hindered primary hydroxyl group over the primary amine. wikipedia.org

Table 1: Typical Reagents for TBDPS Ether Formation

| Role | Reagent | Common Examples |

|---|---|---|

| Substrate | Alcohol Source | Ethanolamine |

| Silylating Agent | Electrophilic Silicon Source | tert-Butyldiphenylsilyl chloride (TBDPS-Cl) |

| Base/Catalyst | Proton Scavenger | Imidazole, Pyridine, 2,6-Lutidine |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Dichloromethane (CH2Cl2) |

This interactive table summarizes the key components used in the silylation reaction.

Methodologies for the Formation and Functionalization of the Ethanamine Group

In the most direct synthetic route starting from ethanolamine, the ethanamine group is already present in the starting material and is retained in the final product. However, alternative synthetic strategies could be envisioned where the ethanamine moiety is constructed or modified.

Formation from other precursors: One could theoretically synthesize the target compound by starting with a different 2-substituted silyl ether, such as 2-((tert-butyldiphenylsilyl)oxy)ethyl bromide, and then performing a nucleophilic substitution with an ammonia (B1221849) equivalent. sciencemadness.orgstudymind.co.uk Another route could involve the reduction of a corresponding azide (B81097) or nitrile to yield the primary amine. youtube.com

Functionalization: Once this compound is synthesized, the primary amine is available for a wide array of functionalization reactions. These include acylation, alkylation, and reductive amination, demonstrating its utility as a synthetic building block. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Stereoselectivity

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts. nih.govnih.gov The primary goal is to ensure selective O-silylation over N-silylation. Stereoselectivity is not a factor in this specific synthesis as the molecule is achiral.

Key parameters for optimization include:

Stoichiometry: Using a slight excess of the silylating agent (e.g., 1.1–1.5 equivalents) can help drive the reaction to completion, while a larger excess of the base (e.g., 2-3 equivalents of imidazole) ensures efficient acid scavenging. nih.gov

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. DMF is a common choice that facilitates silylation reactions. nih.govwikipedia.org

Temperature: These reactions are often run at room temperature. chemicalbook.com Lowering the temperature could potentially increase selectivity if N-silylation becomes a competing side reaction.

Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal time for quenching, preventing potential side-product formation from prolonged reaction times. nih.govscielo.br

Table 2: Parameters for Reaction Optimization

| Parameter | Variable | Goal |

|---|---|---|

| Reagent Ratio | Molar equivalents of TBDPS-Cl and base | Maximize conversion, minimize byproducts |

| Solvent | Polarity and aprotic/protic nature | Improve solubility and reaction rate |

| Temperature | Reaction temperature (°C) | Control reaction rate and selectivity |

| Time | Duration of reaction | Achieve complete conversion without degradation |

This interactive table outlines the key experimental variables that can be adjusted to optimize the synthesis.

Comparative Analysis with Analogous Silylethanamine Syntheses (e.g., tert-Butyldimethylsilyl-substituted derivatives)

A comparative analysis between the synthesis of this compound and its widely used analogue, 2-((tert-butyldimethylsilyl)oxy)ethanamine, highlights the distinct properties conferred by the TBDPS and TBDMS protecting groups. nih.gov

The synthesis of the TBDMS analogue follows a nearly identical procedure: the reaction of ethanolamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. chemicalbook.com A reported synthesis shows this reaction proceeding to 100% yield in dichloromethane at room temperature within one hour. chemicalbook.com

The primary differences lie in the characteristics of the protecting groups themselves, which influences their application. wikipedia.orgwikipedia.org

Steric Hindrance: The TBDPS group is significantly bulkier than the TBDMS group due to the two phenyl rings. This increased steric bulk can enhance selectivity for less hindered hydroxyl groups in more complex molecules. wikipedia.orgnih.gov

Stability: The most significant difference is stability. The TBDPS group is much more robust and resistant to acidic conditions than the TBDMS group. wikipedia.org For example, TBDPS ethers are stable in 80% acetic acid, which readily cleaves TBDMS ethers. wikipedia.org

Cleavage Conditions: Both groups are typically removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). ontosight.ainumberanalytics.com However, the relative stability can be exploited for selective deprotection in molecules containing multiple different silyl ethers. organic-chemistry.org

Table 3: Comparison of TBDPS and TBDMS Protected Ethanamines

| Feature | This compound | 2-((tert-butyldimethylsilyl)oxy)ethanamine |

|---|---|---|

| Silylating Agent | TBDPS-Cl | TBDMS-Cl |

| Molecular Weight | 299.48 g/mol | 175.34 g/mol |

| Steric Bulk | High | Moderate |

| Acid Stability | High (stable to 80% AcOH) wikipedia.org | Low (cleaved by 80% AcOH) wikipedia.org |

| Synthesis Protocol | Reaction of ethanolamine with TBDPS-Cl and base ontosight.ai | Reaction of ethanolamine with TBDMS-Cl and base chemicalbook.com |

| Key Advantage | Robustness for multi-step synthesis ontosight.ai | Ease of introduction and removal numberanalytics.comontosight.ai |

This interactive table provides a direct comparison of the properties and synthesis related to TBDPS and TBDMS protected ethanamines.

Advanced Applications of 2 Tert Butyldiphenylsilyl Oxy Ethanamine As a Key Synthetic Intermediate

Utilization in the Modular Construction of Complex Organic Scaffolds and Heterocyclic Systems

The distinct reactivity of the amine and the protected hydroxyl group in 2-((tert-butyldiphenylsilyl)oxy)ethanamine makes it an ideal building block for the modular synthesis of elaborate organic structures. The primary amine serves as a versatile handle for introducing the protected aminoethoxy fragment through various C-N bond-forming reactions, including amidation, reductive amination, and nucleophilic substitution.

Role in the Synthesis of Modified Nucleoside Analogues and Related Biomolecules

In the field of medicinal chemistry, the modification of nucleosides is a critical strategy for the development of antiviral and anticancer agents. The TBDPS group is frequently employed to selectively protect the primary 5'-hydroxyl group of nucleosides, such as uridine (B1682114) and cytidine, due to its stability and its ability to direct reactions to other positions on the sugar moiety. wits.ac.za While this compound itself is not typically used to construct the core nucleoside, its structural motif—a protected hydroxyl group separated from a nitrogen atom—is fundamental to the side chains and modifications appended to nucleobases or sugar rings to enhance biological activity or metabolic stability.

The TBDPS protecting group is prized in this context for its resilience to acidic conditions (e.g., 80% acetic acid) that cleave other protecting groups like trityl or TBDMS ethers, allowing for orthogonal deprotection strategies in multi-step syntheses. wikipedia.org Research has shown that TBDPS-protected nucleoside derivatives themselves can exhibit significant biological activity, such as antimicrobial and anticancer properties. wits.ac.za This highlights the importance of the TBDPS moiety in modulating the physicochemical properties of the parent biomolecule.

Table 1: Examples of TBDPS-Protected Nucleosides and their Biological Relevance This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Parent Nucleoside | Biological Activity Investigated | Reference |

|---|---|---|---|

| 5'-O-(tert-butyldiphenylsilyl)uridine | Uridine | Anticancer, Antimicrobial | wits.ac.za |

| 5'-O-(tert-butyldiphenylsilyl)cytidine | Cytidine | Anticancer | wits.ac.za |

Contribution to the Formation of Structurally Diverse Amine-Containing Compounds

As a primary amine, this compound is a key reagent for introducing the O-silylated aminoethanol unit into a wide array of molecules. This is particularly useful in the construction of heterocyclic systems where the nitrogen atom can be incorporated into a ring structure, and the protected hydroxyl group can be unmasked later for further elaboration. For instance, the amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazines or piperazines. Subsequently, deprotection of the TBDPS ether reveals a hydroxyl-functionalized side chain, which can be used to modulate solubility, introduce a site for bioconjugation, or engage in further intramolecular reactions to build more complex polycyclic systems.

Integration within Multistep Total Synthesis Strategies

The strategic use of protecting groups is paramount in the total synthesis of complex natural products. The choice of protecting group can dictate the success of a synthetic route by enabling selective reactions at different sites of a polyfunctional molecule.

As a Strategically Protected Amino Alcohol Equivalent

This compound serves as a synthetic equivalent of ethanolamine (B43304), where the hydroxyl group is masked. The TBDPS group, introduced by Hanessian and Lavallée, offers significant advantages over other silyl (B83357) ethers. wikipedia.org Its notable stability to a wide range of reagents and conditions, particularly acidic media, allows chemists to perform extensive chemical transformations on other parts of the molecule without premature deprotection. wikipedia.org The cleavage of the TBDPS group is typically achieved under specific conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), providing a reliable and orthogonal deprotection step. organic-chemistry.org

Table 2: Comparison of Common Hydroxyl Protecting Groups This table is interactive and can be sorted by clicking on the headers.

| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | Low | Moderate | F⁻, mild acid |

| Triisopropylsilyl | TIPS | Moderate | High | F⁻, acid |

| tert-Butyldiphenylsilyl | TBDPS | High | High | F⁻ |

| Tetrahydropyranyl | THP | Very Low | High | H⁺ (aq.) |

| Benzyl (B1604629) | Bn | High | High | H₂, Pd/C |

Methodological Contributions to Research in Related Fields (e.g., precursors for agrochemicals and specialized organic targets)

Beyond its role in the synthesis of biomolecules and natural products, the structural features of this compound and related compounds lend themselves to applications in other areas of chemical research. The TBDMS analogue, 2-((tert-butyldimethylsilyl)oxy)ethanamine, has been noted as a precursor in the preparation of specialized organic targets such as 3-substituted androsterone (B159326) derivatives. chemicalbook.com By extension, the greater stability of the TBDPS group makes this compound a potentially superior building block for creating complex agrochemical candidates that must endure varied environmental conditions or undergo harsh synthetic transformations during their preparation. The combination of a nucleophilic amine and a masked hydroxyl group allows for its incorporation into diverse scaffolds designed to interact with biological targets in plants or pests. Furthermore, in materials science, such bifunctional molecules can be used as linkers or surface modifiers, where the amine can anchor the molecule to a surface or polymer, and the protected hydroxyl can be later deprotected to alter surface properties like hydrophilicity.

Chemical Transformations and Reactivity Profile of 2 Tert Butyldiphenylsilyl Oxy Ethanamine

Reactivity of the Primary Amine Functionality in Carbon-Nitrogen Bond Forming Reactions

The primary amine of 2-((tert-butyldiphenylsilyl)oxy)ethanamine serves as a versatile nucleophile for the construction of carbon-nitrogen bonds, a cornerstone of many synthetic endeavors in medicinal and materials chemistry. Its reactivity is influenced by the adjacent bulky tert-butyldiphenylsilyl (TBDPS) ether, which can sterically hinder the approach of electrophiles.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the primary amine, allowing it to readily participate in alkylation reactions with various electrophiles. Mono-N-alkylation of ethanolamine (B43304) derivatives can be challenging due to the potential for overalkylation to form the corresponding tertiary amine. However, strategies to achieve mono-alkylation often involve careful control of stoichiometry and reaction conditions.

In a typical N-alkylation reaction, this compound can be reacted with an alkyl halide (R-X) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to prevent undesired side reactions, such as O-alkylation or elimination. While specific examples for the TBDPS-protected ethanolamine are not extensively detailed in the literature, the general principles of amine alkylation are applicable. For instance, reductive amination provides a valuable alternative for the synthesis of N-alkylated derivatives. This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

| Alkylating Agent | Product | Reaction Conditions |

| Alkyl Halide (R-X) | N-Alkyl-2-((tert-butyldiphenylsilyl)oxy)ethanamine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| Aldehyde/Ketone | N-Alkyl-2-((tert-butyldiphenylsilyl)oxy)ethanamine | Reducing Agent (e.g., NaBH4, NaBH(OAc)3), Solvent (e.g., MeOH, CH2Cl2) |

This table presents generalized reaction conditions for the N-alkylation of primary amines, which are applicable to this compound.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of various amide-containing molecules. The TBDPS group in this context serves as a crucial protecting group for the hydroxyl functionality, preventing unwanted O-acylation and allowing for selective N-functionalization. researchgate.net

The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) facilitates the efficient formation of the amide bond under mild conditions. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the primary amine.

| Acylating Agent | Coupling Reagent/Base | Product |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et3N) | N-Acyl-2-((tert-butyldiphenylsilyl)oxy)ethanamine |

| Carboxylic Acid (RCOOH) | EDC, HOBt, DIPEA | N-Acyl-2-((tert-butyldiphenylsilyl)oxy)ethanamine |

This table outlines common conditions for acylation and amidation reactions involving primary amines.

Selective Removal of the tert-Butyldiphenylsilyl Protecting Group

The tert-butyldiphenylsilyl (TBDPS) group is a robust hydroxyl protecting group, prized for its stability under a wide range of reaction conditions. thieme-connect.denih.gov Its selective removal is a key step in multi-step syntheses, allowing for the unmasking of the hydroxyl group at the desired stage. The cleavage of the Si-O bond is typically achieved through fluoride-mediated or acid-catalyzed pathways.

Investigation of Fluoride-Mediated Desilylation Mechanisms

Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl (B83357) ethers. thieme-connect.de The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the alcohol. The strong Si-F bond that is formed provides the thermodynamic driving force for this reaction.

Commonly used fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-Py), and triethylamine (B128534) trihydrofluoride (Et3N·3HF). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The bulky nature of the TBDPS group can sometimes necessitate harsher conditions or longer reaction times compared to less sterically hindered silyl ethers.

| Fluoride Reagent | Solvent | Typical Conditions |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature |

| Hydrogen Fluoride-Pyridine (HF-Py) | THF, Pyridine | 0 °C to Room Temperature |

| Triethylamine Trihydrofluoride (Et3N·3HF) | CH3CN | Room Temperature |

This table summarizes common reagents and conditions for the fluoride-mediated deprotection of silyl ethers.

Acid-Catalyzed Cleavage in the Context of Orthogonal Protecting Group Strategies

While the TBDPS group is known for its relative stability to acidic conditions, it can be cleaved under controlled acidic treatment. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base or solvent on the silicon atom, or unimolecular cleavage to a silyl cation. The stability of the TBDPS group allows for its use in orthogonal protecting group strategies, where other acid-labile groups can be selectively removed in its presence. researchgate.netthieme-connect.denih.gov

For instance, a tert-butyldimethylsilyl (TBDMS) ether can be cleaved under mildly acidic conditions that leave a TBDPS ether intact. organic-chemistry.org This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl groups that require sequential manipulation. The choice of acidic reagent and reaction conditions can be tuned to achieve the desired selective deprotection.

| Acid Reagent | Solvent | Notes |

| Acetic Acid/H2O | THF | Can selectively cleave more acid-labile silyl ethers. |

| p-Toluenesulfonic Acid (p-TsOH) | MeOH | Mild conditions for the cleavage of some silyl ethers. |

| Acetyl Chloride/MeOH | MeOH | Generates HCl in situ for deprotection. organic-chemistry.org |

This table provides examples of acidic conditions used for the cleavage of silyl ethers, highlighting the potential for selective deprotection.

Chemoselectivity and Regioselectivity Considerations in Multifunctional Transformations

The presence of two distinct functional groups in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions. The primary amine is generally more nucleophilic than the silylated hydroxyl group, allowing for selective reactions at the nitrogen center under appropriate conditions.

For example, in acylation reactions, the amine will preferentially react over the sterically hindered and less nucleophilic silyl ether. This inherent chemoselectivity is a key feature of this molecule, enabling its use as a bifunctional building block.

In the context of deprotection, the TBDPS group can be selectively removed in the presence of many other protecting groups, such as benzyl (B1604629) ethers or various carbamates (e.g., Boc, Cbz), which are stable to fluoride-based reagents. organic-chemistry.org Conversely, these other groups can often be removed under conditions that leave the TBDPS group unaffected (e.g., hydrogenolysis for benzyl ethers, strong acid for Boc groups). This orthogonality allows for the strategic unmasking of different functional groups at various stages of a synthesis.

The steric bulk of the TBDPS group can also influence the regioselectivity of reactions involving other parts of a molecule into which this unit has been incorporated. For instance, it can direct incoming reagents to less hindered positions, a principle often exploited in the synthesis of complex natural products. nih.gov The strategic placement and subsequent removal of the TBDPS group are therefore critical elements in designing efficient and selective synthetic routes.

Characterization and Analytical Techniques in the Academic Study of 2 Tert Butyldiphenylsilyl Oxy Ethanamine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, allowing researchers to probe the chemical structure of 2-((tert-butyldiphenylsilyl)oxy)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of hydrogen atoms, their chemical environment, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl groups, the aliphatic protons of the ethyl bridge, the protons of the bulky tert-butyl group, and the exchangeable protons of the primary amine.

Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.75 | Multiplet | 4H | Aromatic Protons (ortho-protons of Phenyl) |

| 7.35 - 7.45 | Multiplet | 6H | Aromatic Protons (meta- & para-protons of Phenyl) |

| 3.75 | Triplet | 2H | -O-CH₂ -CH₂-NH₂ |

| 2.85 | Triplet | 2H | -O-CH₂-CH₂ -NH₂ |

| 1.40 (approx.) | Broad Singlet | 2H | -NH₂ |

| 1.08 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Each chemically distinct carbon atom gives rise to a separate signal. The spectrum for this compound would clearly distinguish between the aromatic carbons, the aliphatic ethyl carbons, and the carbons of the tert-butyl protecting group.

Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Aromatic Carbons (ortho/meta/para) |

| 133.0 | Aromatic Carbons (ipso, Si-C) |

| 129.8 | Aromatic Carbons (ortho/meta/para) |

| 127.8 | Aromatic Carbons (ortho/meta/para) |

| 62.5 | -O-C H₂-CH₂-NH₂ |

| 42.0 | -O-CH₂-C H₂-NH₂ |

| 26.8 | -C(C H₃)₃ |

| 19.2 | -C (CH₃)₃ |

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. A COSY spectrum would show correlations between the adjacent methylene (B1212753) groups (-O-CH₂-CH₂ -NH₂), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine, the silyl (B83357) ether, and the aromatic and aliphatic hydrocarbon components.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3050 - 3070 | C-H stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H stretch | Aliphatic (Ethyl & tert-Butyl) |

| 1590 - 1610 | C=C stretch | Aromatic Ring |

| 1080 - 1120 | Si-O-C stretch (strong) | Silyl Ether |

| 700 - 740 | C-H bend (out-of-plane) | Monosubstituted Phenyl |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (molecular formula C₁₈H₂₅NOSi), HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass.

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 300.1783 Da.

Furthermore, analysis of the fragmentation patterns provides valuable structural information. A characteristic and dominant fragmentation pathway for tert-butyldiphenylsilyl ethers is the loss of the tert-butyl group (a mass of 57 Da), leading to a stable [M-57]⁺ ion. researchgate.netnih.gov This fragment is often the base peak in the mass spectrum.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₁₈H₂₅NOSi + H]⁺ | 300.1783 | Protonated Molecular Ion |

| [C₁₄H₁₇NOSi]⁺ | 243.1107 | [M-57]⁺; Loss of tert-butyl group |

Chromatographic Techniques for Purity Assessment and Isolation Strategies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for its isolation from reaction byproducts.

HPLC and its higher-pressure variant, UPLC, are the most widely used chromatographic techniques for purity assessment of non-volatile compounds. Reversed-phase HPLC is the standard method for analyzing this compound. In this mode, the compound is separated on a non-polar stationary phase (typically C18-bonded silica) using a polar mobile phase. waters.com

Due to the basic nature of the primary amine, mobile phase additives such as formic acid or trifluoroacetic acid (TFA) are typically required. These acids protonate the amine group, preventing its undesirable interaction with residual silanol (B1196071) groups on the silica (B1680970) stationary phase, which would otherwise lead to poor peak shape and inconsistent retention times. researchgate.net The phenyl groups in the molecule allow for sensitive detection using a UV detector.

Typical HPLC/UPLC Analytical Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, despite its molecular weight, is sufficiently volatile and thermally stable for GC analysis. The silyl group enhances its volatility compared to the parent amino alcohol. researchgate.net

The analysis is typically performed using a capillary column coated with a non-polar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane. A Flame Ionization Detector (FID) can be used for purity assessment, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification by comparing the resulting mass spectrum with known fragmentation patterns. While direct analysis is common, derivatization of the primary amine (e.g., through acylation) can sometimes be employed to improve peak shape if tailing is observed. researchgate.net

Typical GC Analytical Conditions

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10-20 °C/min) |

| Detector | FID or Mass Spectrometer (MS) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds, serving to validate the empirical formula by quantifying the mass percentages of its constituent elements. For this compound, this analysis is crucial to confirm that the synthesized product corresponds to its theoretical molecular formula, C₁₈H₂₅NOSi, and to assess its purity.

The standard method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a precisely weighed sample of the compound is combusted in a furnace at high temperatures. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

The theoretical elemental composition is calculated from the molecular formula (C₁₈H₂₅NOSi) and the atomic weights of the elements (C=12.011, H=1.008, N=14.007, O=15.999, Si=28.085). A comparison between these theoretical values and the experimentally obtained values provides direct evidence of the compound's elemental makeup. In academic and industrial research, a close agreement between the found and calculated values, typically within a ±0.4% margin, is considered acceptable proof of a compound's identity and purity. nih.gov

Below is a comparison of the theoretical elemental composition of this compound with the expected outcome from experimental analysis.

| Element | Theoretical Value (%) | Experimental Value (%) |

| Carbon (C) | 72.18 | Expected to be within ±0.4% of theoretical value |

| Hydrogen (H) | 8.41 | Expected to be within ±0.4% of theoretical value |

| Nitrogen (N) | 4.68 | Expected to be within ±0.4% of theoretical value |

The successful alignment of experimental data with these calculated percentages would empirically validate the formula C₁₈H₂₅NOSi for this compound, confirming the successful synthesis and purification of the target molecule.

Future Research Directions and Unexplored Avenues for 2 Tert Butyldiphenylsilyl Oxy Ethanamine

Expansion of its Synthetic Utility in Emerging Organic Methodologies

The unique combination of a bulky, stable protecting group and a nucleophilic amine within the same molecule opens avenues for its application in novel synthetic strategies. Future research could focus on leveraging these features in emerging areas of organic chemistry.

One promising area is its use in late-stage functionalization (LSF) of complex molecules. The robust tert-butyldiphenylsilyl (TBDPS) ether can withstand a variety of reaction conditions, allowing for modifications at other sites of a complex scaffold. The primary amine can then be unmasked or further derivatized in the final steps of a synthesis, providing a handle for the introduction of polar groups or for conjugation to other molecules.

Another avenue lies in its application in bifunctional organocatalysis . The amine moiety could serve as a catalytic site, for example, in enamine or iminium ion catalysis, while the bulky silyl (B83357) group could provide a specific steric environment to control stereoselectivity. Researchers could explore the development of chiral versions of this compound to act as novel organocatalysts.

Furthermore, its potential in flow chemistry and solid-phase synthesis is an area ripe for exploration. The silyl ether could be used to tether the molecule to a solid support, allowing for sequential reactions involving the amine functionality in a flow reactor or on a resin. This would facilitate purification and automation of multi-step synthetic sequences.

| Potential Application Area | Key Feature of 2-((tert-butyldiphenylsilyl)oxy)ethanamine | Potential Research Focus |

| Late-Stage Functionalization | Robustness of the TBDPS ether | Protecting a key hydroxyl group in a complex molecule while other transformations are performed. |

| Bifunctional Organocatalysis | Presence of a primary amine and a bulky silyl group | Development of chiral analogues for asymmetric catalysis. |

| Flow Chemistry/Solid-Phase Synthesis | Silyl ether as a potential linker to solid supports | Immobilization onto silica (B1680970) or polymer supports for continuous flow reactions. |

Investigation of its Potential in the Development of Advanced Chemical Probes and Catalysts

The development of sophisticated tools for chemical biology and catalysis is a rapidly advancing field. This compound could serve as a valuable building block in the design of such advanced molecular systems.

In the realm of chemical probes , this compound could function as a versatile linker. The primary amine provides a convenient point of attachment for fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The hydroxyl group, unmasked from the silyl ether, could be designed to interact with specific biological targets. The lipophilic nature of the TBDPS group could also be exploited to enhance cell membrane permeability.

There is also significant potential in the development of novel catalyst systems . The amine functionality can be readily derivatized to form a wide range of ligands for transition metal catalysis. The bulky TBDPS group could play a crucial role in creating a specific ligand pocket around the metal center, influencing the activity and selectivity of the catalyst. For instance, the synthesis of chiral salen or phosphine (B1218219) ligands derived from this scaffold could lead to new catalysts for asymmetric synthesis.

| Application | Role of this compound | Potential Research Outcome |

| Chemical Probes | Bifunctional linker | Development of targeted probes for imaging or pull-down assays. |

| Homogeneous Catalysis | Ligand scaffold | Creation of new chiral ligands for asymmetric catalysis with transition metals. |

Exploration within Materials Science Research, particularly in Polymer or Surface Modification

The interface of organic chemistry and materials science offers fertile ground for the application of this compound, particularly in the modification of polymers and surfaces.

As a surface modification agent , this molecule could be used to functionalize materials rich in hydroxyl groups, such as silica, glass, and certain metal oxides. The silyl ether moiety can be cleaved, and the resulting silanol (B1196071) can form covalent bonds with the surface. The exposed amine groups would then impart a positive charge and nucleophilic character to the surface, which could be used for further functionalization, such as grafting polymers or attaching biomolecules.

In polymer science , it could be incorporated as a monomer or a post-polymerization modification agent. Copolymerization of a derivative of this compound could introduce pendant amine groups into a polymer chain, which can then be used for cross-linking, altering solubility, or attaching other functional moieties. The bulky TBDPS group would also influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Furthermore, the compound could act as a precursor for the synthesis of organic-inorganic hybrid materials . The amine group can be polymerized or cross-linked to form an organic matrix, while the silyl group can be hydrolyzed and condensed to form a silica network. This could lead to the formation of novel hybrid materials with tailored properties for applications in areas such as coatings, composites, and porous materials.

| Research Area | Function of this compound | Potential Material Application |

| Surface Modification | Anchoring group and functional handle | Functionalization of silica nanoparticles for biomedical applications or chromatography. |

| Polymer Chemistry | Monomer or modifying agent | Synthesis of functional polymers with tunable properties for drug delivery or specialty plastics. |

| Hybrid Materials | Dual organic and inorganic precursor | Creation of robust organic-inorganic hybrid coatings with enhanced scratch resistance. |

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-butyldiphenylsilyl)oxy)ethanamine?

The synthesis typically involves silylation of an ethanolamine derivative. A common method is reacting ethanolamine with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dimethylformamide (DMF) at room temperature. The reaction progress is monitored via thin-layer chromatography (TLC) using a solvent system like ethyl acetate/hexane. Post-reaction, purification is achieved via column chromatography or recrystallization .

Q. What role does the tert-butyldiphenylsilyl group serve in this compound?

The tert-butyldiphenylsilyl (TBDPS) group acts as a protecting group for the hydroxyl moiety, enhancing stability during subsequent reactions (e.g., amine functionalization). Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleaving the silyl ether to regenerate the free hydroxyl group. This strategy is critical in multi-step syntheses to prevent undesired side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR to confirm silyl group integration and molecular structure.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.

- Infrared (IR) Spectroscopy : To detect characteristic Si-O and amine N-H stretches.

- HPLC : For assessing purity (>95% typically required for research use) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in silylation reactions?

Optimization strategies include:

- Stoichiometric control : Use a 1.2–1.5 molar excess of TBDPSCl to ensure complete reaction.

- Anhydrous conditions : Rigorous drying of solvents and reagents to prevent hydrolysis.

- Base selection : Imidazole is preferred over triethylamine due to superior silylating efficiency.

- Temperature : Prolonged reaction times (12–24 hours) at room temperature improve conversion .

Q. How should discrepancies in stability data under acidic vs. basic conditions be resolved?

Conflicting stability data often arise from variations in experimental conditions (e.g., pH, temperature). To resolve discrepancies:

Q. What strategies mitigate side reactions during deprotection of the TBDPS group?

Side reactions (e.g., amine oxidation or silyl migration) can be minimized by:

Q. How does the steric bulk of the TBDPS group influence the compound’s reactivity in downstream applications?

The bulky TBDPS group reduces nucleophilic reactivity at the adjacent amine, enabling selective functionalization at other sites. For example, in peptide synthesis, it prevents unwanted acylation of the amine, allowing selective coupling at carboxyl groups. This steric shielding is confirmed through X-ray crystallography or molecular modeling studies .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Storage : Under inert gas (argon/nitrogen) at –20°C in airtight containers with desiccants.

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Waste disposal : Neutralize with dilute acetic acid before disposal as hazardous organic waste .

Q. How can researchers validate the efficiency of silyl group introduction in complex matrices?

- Quantitative ²⁹Si NMR : Directly measures silyl group incorporation.

- Kinetic studies : Compare reaction rates with/without competing nucleophiles.

- Isotopic labeling : Use ¹⁸O-labeled ethanolamine to track silyl-oxygen bonding via MS .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how can this be addressed?

Variations arise from differences in purity , polymorphism , or measurement techniques (e.g., capillary vs. DSC). To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.